3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate
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Description
The compound “3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate” is a pyridine-based compound. Pyridine is a basic heterocyclic organic compound similar to benzene and has one methine group replaced by a nitrogen atom . The compound has received significant attention in the scientific community.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on compounds structurally related to 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate has focused on synthesis and crystal structure analysis. For example, studies have detailed the synthesis and characterization of complex molecules like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, exploring their molecular structures through X-ray diffraction and other analytical methods (Xue Si-jia, 2011).
Potential Pharmaceutical Applications
- Compounds related to this compound have been investigated for potential therapeutic uses. For instance, derivatives like methylbenzenesulfonamide CCR5 antagonists have been synthesized and assessed for their bioactivity, especially in the context of HIV-1 infection prevention (Cheng De-ju, 2015).
Bioactivity Research
- Studies have also been conducted on the bioactivity of similar compounds, particularly focusing on their inhibitory activities against various fungi. This type of research is crucial for understanding the potential applications of these compounds in medicine and agriculture (Xue Si-jia, 2011).
Chemical Modification and Analysis
- Chemical modification and analysis of related compounds have been a significant area of study. This includes understanding how alterations in chemical structure impact the properties and potential uses of these compounds, such as in the development of new pharmaceuticals (Cheng De-ju, 2015).
Properties
IUPAC Name |
3-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O.C2H2O4/c20-19-5-3-16(4-6-19)14-23-15-17-7-10-22(11-8-17)13-18-2-1-9-21-12-18;3-1(4)2(5)6/h1-6,9,12,17H,7-8,10-11,13-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPVDDLQBJCMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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